4-(4-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile
CAS No.: 2549063-68-3
Cat. No.: VC11823770
Molecular Formula: C18H18N6OS
Molecular Weight: 366.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549063-68-3 |
|---|---|
| Molecular Formula | C18H18N6OS |
| Molecular Weight | 366.4 g/mol |
| IUPAC Name | 4-[4-[(4-cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]-2-methylsulfanylpyrimidine-5-carbonitrile |
| Standard InChI | InChI=1S/C18H18N6OS/c1-26-18-22-11-15(10-20)17(23-18)24-6-3-13(4-7-24)12-25-16-8-14(9-19)2-5-21-16/h2,5,8,11,13H,3-4,6-7,12H2,1H3 |
| Standard InChI Key | VSRQIJNTLPSOQU-UHFFFAOYSA-N |
| SMILES | CSC1=NC=C(C(=N1)N2CCC(CC2)COC3=NC=CC(=C3)C#N)C#N |
| Canonical SMILES | CSC1=NC=C(C(=N1)N2CCC(CC2)COC3=NC=CC(=C3)C#N)C#N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a central pyrimidine ring (C5H3N2) substituted at position 4 with a piperidinyl group modified by a [(4-cyanopyridin-2-yl)oxy]methyl side chain. Position 2 of the pyrimidine carries a methylsulfanyl group (-SMe), while position 5 is substituted with a nitrile (-CN). The full IUPAC name—4-[4-[(4-cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]-2-methylsulfanylpyrimidine-5-carbonitrile—precisely reflects this connectivity.
The stereochemistry remains unspecified in available records, though the piperidine ring (C5H11N) typically adopts a chair conformation in similar compounds. The 4-cyanopyridine moiety introduces planar rigidity, potentially influencing molecular recognition properties.
Physicochemical Properties
Key parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C18H18N6OS |
| Molecular Weight | 366.4 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 7 |
| Rotatable Bond Count | 6 |
| Topological Polar SA | 131 Ų |
Data derived from PubChem and VulcanChem entries indicate moderate lipophilicity (calculated LogP ≈ 2.1) and solubility in polar aprotic solvents like DMSO. The nitrile and pyridine groups confer dipole moments favoring crystal packing, though no X-ray diffraction data currently exist.
Synthetic Methodology
While explicit synthesis protocols remain undisclosed in public databases, retrosynthetic analysis suggests plausible routes:
Key Intermediate Formation
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Piperidine Modification: N-alkylation of 4-hydroxymethylpiperidine with 2-chloro-4-cyanopyridine under basic conditions (K2CO3, DMF, 80°C) yields the 4-[(4-cyanopyridin-2-yl)oxymethyl]piperidine intermediate.
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Pyrimidine Construction: A Biginelli-like cyclocondensation could assemble the pyrimidine core, followed by sequential substitutions:
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Chlorination at C4 for piperidine coupling
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Introduction of methylsulfanyl via nucleophilic displacement
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Cyanation at C5 using CuCN in DMF
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Coupling Reactions
Mitsunobu conditions (DIAD, PPh3) may facilitate ether bond formation between intermediates. Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) remain less likely given the absence of aromatic halides in the final structure .
Molecular docking simulations of similar molecules show binding energies ≤ -8.5 kcal/mol against smoothened (SMO) receptors, critical in hedgehog signaling pathways .
ADME Profiling
In silico predictions using SwissADME indicate:
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Moderate intestinal absorption (Caco-2 permeability ≈ 5.1 × 10⁻⁶ cm/s)
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Blood-brain barrier penetration unlikely (LogBB ≈ -1.2)
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CYP3A4 substrate (probability = 0.87) with potential drug-drug interactions
The methylsulfanyl group may undergo oxidative metabolism to sulfoxide/sulfone derivatives, while piperidine N-dealkylation could generate secondary metabolites.
Comparative Analysis with Structural Analogs
The table below contrasts key features with related compounds from recent literature:
This comparison highlights the target compound's intermediate complexity between smaller kinase inhibitors and larger receptor antagonists. The absence of an isoindole ring differentiates it from CID 51066600, potentially reducing off-target effects .
Research Gaps and Future Directions
Current limitations in publicly available data necessitate:
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Experimental Validation: Enzymatic assays against kinase families (JAK, PI3K, CDK) to confirm computational predictions
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Structural Elucidation: X-ray crystallography to resolve binding modes with putative targets
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Metabolic Studies: Radiolabeled tracer experiments to map biotransformation pathways
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Formulation Development: Salt formation screening to improve aqueous solubility for in vivo models
The compound's balanced molecular weight and moderate polarity position it as a promising lead for further optimization. Strategic fluorine incorporation at the pyridine ring could enhance metabolic stability without significantly increasing lipophilicity.
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